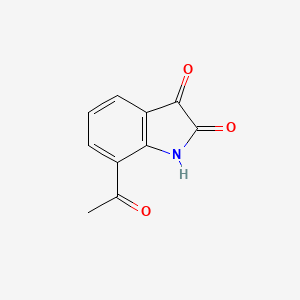

7-Acetylindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

7-acetyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14) |

InChI Key |

SZVXVUDNHABKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Acetylindoline 2,3 Dione and Analogues

Direct Acetylation Approaches on the Indoline-2,3-dione Scaffold

Direct acetylation of the indoline-2,3-dione (isatin) core presents a straightforward approach to introduce the acetyl group. However, the presence of multiple reactive sites on the isatin (B1672199) molecule necessitates careful control of reaction conditions to achieve the desired regioselectivity.

Strategies for Regioselective C-Acetylation versus N-Acetylation

The isatin scaffold possesses two primary sites for acetylation: the nitrogen atom (N-acetylation) and the aromatic ring (C-acetylation). The outcome of the acetylation reaction is highly dependent on the reagents and conditions employed.

N-Acetylation: The nitrogen atom of the lactam group in isatin is susceptible to acylation. researchgate.net Treatment of isatin with acetic anhydride (B1165640), often under reflux or with the addition of a catalytic amount of acid like sulfuric acid, readily yields 1-acetylindoline-2,3-dione. rsc.orggoogle.com One optimized method involves reacting isatin with five equivalents of acetic anhydride and a couple of drops of concentrated sulfuric acid for a short duration, achieving a high yield of the N-acetylated product. google.com Another approach involves heating isatin in acetic anhydride at 90–100°C overnight. rsc.org

C-Acetylation (Friedel-Crafts type): Introducing an acetyl group onto the aromatic ring, specifically at the C-7 position, requires electrophilic aromatic substitution, typically a Friedel-Crafts acetylation. This reaction is more challenging due to the deactivating effect of the dicarbonyl system of the isatin core. Direct Friedel-Crafts acetylation of the isatin ring itself to produce 7-acetylindoline-2,3-dione is not a commonly reported high-yield method. The reaction often requires a protected indole (B1671886) or aniline (B41778) derivative as the starting material to direct the electrophile to the desired position before the formation of the isatin ring.

The challenge in regioselectivity lies in the electronic nature of the isatin ring. The electron-withdrawing character of the C2 and C3 carbonyl groups deactivates the aromatic ring towards electrophilic substitution, making N-acetylation the more kinetically favored process under many conditions. Achieving C-acetylation often necessitates multi-step synthetic strategies. researchgate.net

Utilization of Isatin and Indoline (B122111) Derivatives as Precursors

Isatin and its derivatives are fundamental starting materials for synthesizing substituted analogues. scielo.brnih.govnih.gov While direct C7-acetylation of isatin is difficult, various substituted isatins can be prepared and subsequently modified. For instance, bromination of 1-acetylindole-2,3-dione occurs at the 5-position.

The synthesis of substituted isatins often begins with appropriately substituted anilines. atlantis-press.comresearchgate.net These precursors already contain the desired substituent pattern, which is then carried through the cyclization reaction to form the indoline-2,3-dione ring.

Multi-Step Synthetic Routes to Incorporate the Acetyl Group

To overcome the challenges of direct C7-acetylation, multi-step synthetic sequences are frequently employed. These routes build the this compound molecule by either forming the heterocyclic ring from a pre-acetylated aromatic precursor or by introducing the acetyl group at an earlier stage of a more complex synthetic pathway.

Cyclization Reactions in the Formation of Indoline-2,3-dione Frameworks

Several classic named reactions are pivotal for constructing the indoline-2,3-dione skeleton from aniline derivatives. biomedres.usijpsr.com These methods can be adapted to produce this compound by starting with an appropriately substituted aniline, such as 3-aminoacetophenone.

Sandmeyer Isatin Synthesis: This is one of the most traditional and widely used methods for isatin synthesis. scielo.brnih.govsynarchive.com It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. atlantis-press.comsynarchive.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to yield the isatin. nih.govatlantis-press.com To synthesize this compound via this route, one would theoretically start with 3-aminoacetophenone.

Stolle Synthesis: This method provides an alternative route to isatins and is particularly effective for certain substituted derivatives. biomedres.usdergipark.org.tr It involves the condensation of an aniline with oxalyl chloride to form a chloro-oxoacetanilide, which is then cyclized using a Lewis acid catalyst like aluminum chloride. biomedres.us

Gassman Indole Synthesis: While primarily a method for synthesizing indoles, the Gassman synthesis can also be adapted to produce oxindoles and, by extension, isatins. dergipark.org.trwikipedia.org This one-pot reaction involves the reaction of an aniline with a ketone bearing a thioether substituent. wikipedia.org

The choice of cyclization method often depends on the nature and position of the substituents on the starting aniline. For instance, the Sandmeyer method is generally effective for anilines with electron-withdrawing groups. scielo.br

Advanced Synthetic Transformations from Acetylated Precursors

In these strategies, an aromatic compound already containing an acetyl group is used as the starting point. The indoline-2,3-dione ring is then constructed onto this acetylated scaffold.

For example, a synthetic pathway could begin with a Friedel-Crafts acetylation of a protected aniline derivative to introduce the acetyl group at the desired position. Subsequent deprotection and application of a standard isatin synthesis protocol, like the Sandmeyer or Stolle methods, would then lead to the formation of this compound. This approach offers better control over the regiochemistry of the acetylation.

Optimization and Mechanistic Studies of Synthetic Reactions

The efficiency and outcome of the synthetic routes to this compound and its analogues are subjects of ongoing research, with a focus on optimizing reaction conditions and understanding the underlying reaction mechanisms.

For the Sandmeyer synthesis, optimization often involves exploring different acid catalysts and reaction temperatures. For instance, using methanesulfonic acid instead of sulfuric acid has been shown to improve yields for certain lipophilic aniline precursors by circumventing solubility issues. nih.gov The mechanism is believed to proceed through a glyoxamide intermediate which then reacts with hydroxylamine to form the oximinoacetanilide, the direct precursor to the isatin ring upon acid-catalyzed cyclization. nih.gov

In the case of direct acetylation, mechanistic studies help to rationalize the observed regioselectivity. The N-acetylation of isatin is a nucleophilic attack from the nitrogen atom onto the acetylating agent. For C-acetylation via Friedel-Crafts, the mechanism involves the generation of an acylium ion which then attacks the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present on the aniline or indole precursor. For instance, in the photochemical reaction of N-acetyl isatin, the reaction is proposed to proceed through a biradical intermediate. rsc.org

The table below summarizes key synthetic reactions for preparing substituted isatins, which are applicable to the synthesis of this compound.

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| Sandmeyer Isatin Synthesis | Aniline derivatives | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide, Isatin | nih.gov, synarchive.com, atlantis-press.com |

| Stolle Synthesis | Aniline derivatives | Oxalyl chloride, Lewis acids (e.g., AlCl₃) | Chloro-oxoacetanilide, Isatin | biomedres.us |

| Gassman Indole Synthesis | Aniline derivatives | Keto-thioether, tBuOCl | Sulfonium ylide, Indole/Oxindole (B195798) | dergipark.org.tr, wikipedia.org |

| N-Acetylation | Isatin | Acetic anhydride, H₂SO₄ (cat.) | 1-Acetylindoline-2,3-dione | rsc.org, google.com |

| Friedel-Crafts Alkylation | Isatin, Indoles | Lewis or protic acids | 3,3-Diaryl oxindoles | researchgate.net, rsc.org |

Design and Synthesis of Advanced Derivatives Based on 7 Acetylindoline 2,3 Dione Scaffold

Derivatization at Nitrogen and Carbon Positions of the Indoline-2,3-dione Ring

The indoline-2,3-dione ring system, a core component of the 7-acetyl derivative, offers multiple sites for chemical modification, primarily at the nitrogen (N-1) and the reactive carbonyl carbons (C-2 and C-3). The N-H group of the lactam is readily substituted, while the C-3 carbonyl group is susceptible to nucleophilic attack and condensation reactions.

Reactions at the C-3 Carbonyl Group: The C-3 carbonyl group is a key site for derivatization, often involving condensation reactions with various nucleophiles. For example, reaction with hydrazines can yield hydrazonoindolin-2-ones. nih.gov These intermediates can be further modified, such as by acetylation of the newly formed hydrazone moiety. nih.gov The C-3 position is also involved in the formation of spirocyclic systems through reactions with appropriate reagents.

Ring-Opening Reactions: The C2-carbonyl group of N-acetylated indoline-2,3-diones is susceptible to nucleophilic attack, leading to ring-opening of the dione (B5365651) system. This strategy has been employed in the synthesis of α-ketoamides by reacting N-acetylisatin with amines. mdpi.com This ring-opening provides a pathway to linear derivatives while retaining key structural elements of the original scaffold.

The strategic derivatization at these positions allows for the generation of a vast library of compounds with tailored electronic and steric properties.

Preparation of Heterocyclic Hybrids and Conjugates

The 7-acetylindoline-2,3-dione scaffold serves as a versatile platform for the synthesis of hybrid molecules incorporating other heterocyclic systems. This approach aims to combine the structural features of the indoline-2,3-dione with those of other pharmacologically relevant heterocycles, potentially leading to compounds with novel or enhanced biological activities.

One common strategy involves the condensation of the C-3 carbonyl group of the indoline-2,3-dione with compounds containing a reactive amino group, leading to the formation of a new heterocyclic ring or a linkage to an existing one. For example, the reaction of isatin (B1672199) derivatives with aminophenoxy-substituted purines has been used to construct purine-isatin hybrids. nih.gov Similarly, condensation with various aromatic and heteroaromatic aldehydes can be used to link the indoline-2,3-dione core to other heterocyclic moieties. nih.gov

Another approach involves the use of the indoline-2,3-dione as a building block in multi-component reactions. These reactions allow for the efficient one-pot synthesis of complex heterocyclic systems. For instance, isatin derivatives can be reacted with o-phenylenediamine (B120857) to form indolo[2,3-b]quinoxaline systems, which are polycyclic heterocyclic structures.

The synthesis of thiazole-containing hybrids has also been reported. These can be prepared through the reaction of carbothioamide derivatives of indoline-2,3-dione with α-haloketones or hydrazonoyl chlorides. acs.org This method provides access to thiazolylhydrazonothiazoles bearing an indole (B1671886) moiety. acs.org

The table below summarizes some examples of heterocyclic hybrids synthesized from indoline-2,3-dione derivatives.

| Starting Material | Reagent(s) | Resulting Hybrid System | Reference(s) |

| Isatin | 8-(4-aminophenoxy)-9-ethyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione | Purine-isatin hybrid | nih.gov |

| 7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dione | o-phenylenediamine | Indolo[2,3-b]quinoxaline | |

| Carbothioamide derivative of indoline-2,3-dione | α-haloketones / hydrazonoyl chlorides | Thiazolylhydrazonothiazole | acs.org |

| 3-hydrazonoindolin-2-one | Fluorene-2-carboxaldehyde | Fluorene-indoline hybrid | nih.gov |

Synthesis of Peptidomimetic Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The this compound scaffold can be utilized to create such analogues by serving as a constrained template or by undergoing ring-opening reactions to form peptide-like structures.

A key strategy involves the ring-opening of N-acetylated indoline-2,3-diones with amino acids or their esters. This reaction cleaves the C2-C3 bond of the dione ring to generate α-ketoamide derivatives that can be considered as dipeptide mimics. mdpi.comnih.gov For example, the reaction of N-acetylisatin with L-α-amino acid esters has been reported to yield N-glyoxylamide peptide mimics. mdpi.com

Furthermore, bis-isatin derivatives can be used to synthesize bis-glyoxylamide peptidomimetics. nih.govmdpi.com These molecules contain two glyoxylamide units linked by a spacer, effectively creating a larger peptidomimetic structure. The synthesis involves the N-acetylation of a bis-isatin, followed by a ring-opening reaction with an appropriate amine or alcohol. nih.gov

The indoline-2,3-dione moiety itself can be incorporated into larger peptide sequences to induce specific conformations. The rigid structure of the ring can act as a scaffold to constrain the peptide backbone, which can be beneficial for receptor binding and biological activity.

The table below provides examples of peptidomimetic structures derived from indoline-2,3-dione.

| Indoline-2,3-dione Derivative | Reaction Type | Resulting Peptidomimetic | Reference(s) |

| N-acetylisatin | Ring-opening with amino acid esters | N-glyoxylamide peptide mimics | mdpi.com |

| Bis-N-acetylisatin | Ring-opening with alcohols | Methyl bis-glyoxylacetate | nih.gov |

Development of Polycyclic and Spiro Systems

The this compound scaffold is a valuable precursor for the construction of complex polycyclic and spirocyclic systems. These rigid, three-dimensional structures are of significant interest in medicinal chemistry and materials science.

Polycyclic Systems: Polycyclic derivatives can be synthesized through condensation reactions that form additional rings fused to the indoline-2,3-dione core. A notable example is the reaction of 7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dione with o-phenylenediamine in glacial acetic acid, which yields pentacyclic indolo[2,3-b]quinoxaline systems. This reaction involves the condensation of the dione with the diamine to form a new six-membered heterocyclic ring.

Spiro Systems: Spiro compounds are characterized by two rings sharing a single common atom. chemenu.comqmul.ac.uk The C-3 position of the indoline-2,3-dione is a common spiro-center. The synthesis of spiro compounds often involves cycloaddition reactions or condensation reactions with bifunctional reagents.

Photoinduced [2+2] cycloadditions between 1-acetylindoline-2,3-dione and various alkenes can lead to the formation of spiro-oxetane oxindoles. researchgate.net The regioselectivity and diastereoselectivity of these reactions can be influenced by the electronic properties of the alkene and the reaction mechanism. researchgate.net

Another approach to spirocyclic systems is the reaction of isatins with allenoates, catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can produce highly functionalized spiro-oxetane oxindoles. researchgate.net Additionally, the synthesis of spiro[pyrrolidine-3,3′-oxindoles] has been explored, highlighting the versatility of the oxindole (B195798) core in forming spirocyclic structures. mdpi.com The development of chiral polycyclic spiroindolines has also been achieved through catalytic asymmetric cascade reactions. rsc.org

The table below presents examples of polycyclic and spiro systems derived from this compound and related compounds.

| Starting Material | Reaction Type | Resulting System | Reference(s) |

| 7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dione | Condensation with o-phenylenediamine | Pentacyclic indolo[2,3-b]quinoxaline | |

| 1-Acetylindoline-2,3-dione | Photoinduced [2+2] cycloaddition with alkenes | Spiro-oxetane oxindoles | researchgate.net |

| Isatins | DBU-catalyzed reaction with allenoates | Spiro-oxetane oxindoles | researchgate.net |

| 3-(2-isocyanoethyl)indoles and aziridines | Asymmetric cascade reaction | Tetracyclic spiroindolines | rsc.org |

Advanced Spectroscopic and Structural Characterization of 7 Acetylindoline 2,3 Dione

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within 7-Acetylindoline-2,3-dione. The analysis of the vibrational spectrum provides a unique molecular fingerprint. researchgate.netaip.org

In isatin (B1672199) derivatives, the infrared spectrum typically displays strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. nih.gov For this compound, distinct peaks are expected for the acetyl carbonyl, the C2-ketone, and the C3-amide carbonyl groups. The positions of these bands are sensitive to the electronic environment and substitution on the isatin ring. nih.gov The N-H stretching vibration of the indole (B1671886) ring usually appears as a broad band in the region of 3100-3400 cm⁻¹. derpharmachemica.com Aromatic C-H stretching and C=C stretching vibrations from the benzene (B151609) ring are also characteristic features. derpharmachemica.com

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of all fundamental vibrational modes. aip.orgresearchgate.net These studies help in understanding the influence of the acetyl group on the vibrational frequencies of the parent isatin molecule.

Table 1: Characteristic FT-IR Frequencies for Isatin Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3400 | derpharmachemica.com |

| Aromatic C-H Stretch | 2919 - 3131 | derpharmachemica.com |

| Carbonyl (C=O) Stretch | 1614 - 1786 | nih.govbanglajol.info |

| Aromatic C=C Stretch | 1450 - 1619 | scielo.brrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in this compound by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon).

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The acetyl group protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.1–2.6 ppm. mdpi.combac-lac.gc.ca The aromatic protons on the benzene ring will resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. mdpi.comtandfonline.com The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its signal can be confirmed by D₂O exchange. scielo.brmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Carbonyl carbons are characteristically found at the most downfield shifts, typically in the range of δ 170–180 ppm for amide and ketone groups. rsc.orglibretexts.org The acetyl carbonyl carbon will also appear in this region. The aromatic carbons will have signals in the δ 110–150 ppm range. mdpi.comlibretexts.org The methyl carbon of the acetyl group will be observed in the upfield region of the spectrum. mdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic effects of substituents, providing further insight into the molecular structure. libretexts.orgauremn.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Acetyl Protons (CH₃) | ~2.1 - 2.6 | ~20 - 30 | mdpi.combac-lac.gc.carsc.org |

| Aromatic Protons | ~7.0 - 8.0 | ~110 - 150 | mdpi.commdpi.comtandfonline.com |

| N-H Proton | >10.0 | - | scielo.brmdpi.com |

| Carbonyl Carbons (C=O) | - | ~170 - 180 | rsc.orglibretexts.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. scielo.brrsc.org

The fragmentation pattern observed in the mass spectrum is highly characteristic of the molecule's structure. For isatin derivatives, common fragmentation pathways involve the loss of small molecules like carbon monoxide (CO). scispace.com The fragmentation of N-substituted isatins often involves cleavage at the bond between the nitrogen and the substituent. scispace.com The specific fragmentation of this compound would likely show initial loss of the acetyl group or CO molecules, followed by further fragmentation of the isatin ring. The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. scispace.comnih.gov

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. iucr.orgiucr.org

For isatin derivatives, X-ray crystallography has been used to confirm the planar nature of the isatin ring system. iucr.org It also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. iucr.org In the case of this compound, a crystal structure would definitively establish the orientation of the acetyl group relative to the isatin core and provide accurate measurements of all geometric parameters. Such data is invaluable for understanding the molecule's conformation in the solid state. auremn.orgiucr.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of isatin and its derivatives typically exhibits absorption maxima corresponding to π → π* transitions originating from the aromatic ring. nih.gov These transitions are often observed in the 260-350 nm range. The position and intensity of these absorption bands can be influenced by the nature of substituents on the aromatic ring. nih.gov A weaker absorption band, corresponding to an n → π* transition, may also be observed at longer wavelengths. nih.gov The specific electronic absorption spectrum of this compound will be influenced by the acetyl group's effect on the electronic structure of the isatin chromophore. Solvatochromism studies, which examine the effect of solvent polarity on the absorption spectrum, can provide further information about the nature of the electronic transitions. indexcopernicus.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isatin |

| 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one |

| 1-ethyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one |

| 5-bromo-3-hydroxy-1-methyl-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one |

| Fluorescein Isatin hydrazone |

| 1-(2-bromoethyl)indoline-2,3-dione |

| Tryptanthrin |

| Indirubins |

| 2-oxindoles |

| 5-bromo-1H-indoline-2,3-dione |

| 5-chloro-1H-indoline-2,3-dione |

| 5-nitro-1H-indol-2,3-dione |

| 5,7-dibromo-1H-indoline-2,3-dione |

| 5,7-dichloro-1H-indoline-2,3-dione |

| 5-chloro-7-bromo-1H-indoline-2,3-dione |

| N-acetylindoline-2,3-dione |

| N-acetyl-5-bromoindoline-2,3-dione |

| 2-amino-5-methylpyridine |

| 2-amino-6-methylpyridine |

| p-methylaniline |

| N-(3-bromopropyl) isatin |

| N-(3-azidopropyl) isatin |

| 5-chloroisatin |

| 5,5'-Bis(1-acetylindoline-2,3-dione)oxide |

| 5,5'-Oxydiindoline-2,3-dione |

| Bis(1-acetylindoline-2,3-dione)methylene |

| Ethyl acetate |

| 1-heptanol |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione |

| 3-acetyl-7-chloro-2-hydroxyindole |

| 3-acetylindole |

Computational Chemistry and Theoretical Investigations of 7 Acetylindoline 2,3 Dione Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic characteristics of isatin-based molecules. researchgate.netresearchgate.net By utilizing functionals like B3LYP combined with basis sets such as 6-311++G**, researchers can accurately model the geometry of these compounds in the gas phase or in solution. medmedchem.comdergipark.org.tr

Beyond structural parameters, DFT is instrumental in elucidating the electronic properties of molecules like 7-acetylindoline-2,3-dione. These calculations provide information on the distribution of electron density, dipole moments, and the energies of molecular orbitals. researchgate.netdergipark.org.tr Such insights are vital for understanding the molecule's polarity, solubility, and potential for intermolecular interactions. For example, the calculated dipole moment can indicate how the molecule will behave in the presence of an electric field or interact with polar solvents. dergipark.org.trmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. dergipark.org.trworldscientific.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trworldscientific.com This makes the molecule more susceptible to reactions with other species. FMO analysis of this compound and its derivatives allows for the prediction of their reactivity towards electrophiles and nucleophiles. The HOMO represents the ability to donate an electron, so regions of the molecule with high HOMO density are likely sites for electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and regions with high LUMO density are prone to nucleophilic attack. dergipark.org.trdergipark.org.tr

For instance, in studies of various isatin (B1672199) derivatives, FMO analysis has been used to explain their biological activity by identifying the most reactive sites for interaction with biological targets. worldscientific.com The energy of the HOMO is also related to the ionization potential, while the LUMO energy is related to the electron affinity, providing further insights into the molecule's electron-donating and accepting capabilities. medmedchem.com

Table 1: Representative Frontier Molecular Orbital Data for Isatin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isatin Derivative 3a | - | - | - |

| Isatin Derivative 3b | - | - | - |

| Isatin Derivative 3c | - | - | 2.880 |

| Isatin Derivative 3d | - | - | - |

Data derived from studies on isatin derivatives to illustrate typical values. Actual values for this compound would require specific calculation. worldscientific.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

This analysis provides a quantitative measure of the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.deuba.ar The stabilization energy associated with these interactions, denoted as E(2), indicates the strength of the hyperconjugative interactions. dergipark.org.tr In the context of this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of oxygen and nitrogen atoms into antibonding orbitals of the ring system. dergipark.org.trresearchgate.net

These intramolecular charge transfer (ICT) interactions play a crucial role in determining the molecule's stability, geometry, and electronic properties. mdpi.comscispace.com For example, significant ICT can lead to a more planar molecular structure and influence the molecule's absorption spectrum. mdpi.com NBO analysis can also provide detailed information about the hybridization of atomic orbitals and the polarity of chemical bonds within the molecule. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netcumhuriyet.edu.tr The MEP map uses a color spectrum to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trdergipark.org.tr

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. cumhuriyet.edu.tr Conversely, regions near the hydrogen atoms of the aromatic ring and the acetyl group would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules, including solvents, receptors, and substrates. researchgate.net

MEP analysis is particularly useful in drug design, as it helps to identify the key pharmacophoric features of a molecule responsible for its biological activity. researchgate.net By understanding the electrostatic landscape of this compound, researchers can design derivatives with enhanced binding affinity to specific biological targets. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from Theoretical Models

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.nettandfonline.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.nettandfonline.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.trdergipark.org.tr By comparing the calculated shifts with experimental data, researchers can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. researchgate.net

Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of bands in IR and Raman spectra. medmedchem.combas.bg While there is often a systematic difference between calculated and experimental frequencies, this can be corrected using scaling factors. bas.bg The predicted vibrational modes provide a detailed picture of the molecular vibrations corresponding to each spectral band. researchgate.networldscientific.com

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for an Isatin Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3188 | - |

| C=O Stretch (Amide) | 1768 | 1775 |

| C=O Stretch (Ketone) | - | - |

| C=C Stretch (Aromatic) | 1614-1647 | 1614-1647 |

Data is illustrative and compiled from various isatin derivative studies. Specific values for this compound would require dedicated calculations. medmedchem.com

Molecular Dynamics and Docking Simulations for Mechanistic Insights into Molecular Recognition

Molecular dynamics (MD) and molecular docking simulations are powerful computational tools used to study the interactions between a small molecule, like this compound, and a biological macromolecule, such as a protein or enzyme. worldscientific.comrsc.org

Molecular docking predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. tandfonline.comtandfonline.com This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. worldscientific.com For this compound derivatives, docking studies can reveal how they fit into the active site of a target enzyme and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are most important for binding. tandfonline.com

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time. worldscientific.comrsc.org Starting from a docked pose, MD simulations can assess the stability of the complex and reveal conformational changes in both the ligand and the protein upon binding. worldscientific.com These simulations offer deeper mechanistic insights into the process of molecular recognition and can help to refine the design of more potent and selective inhibitors. mdpi.com

Studies on Nonlinear Optical (NLO) Properties and Related Electronic Phenomena

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like certain derivatives of isatin, can exhibit nonlinear optical (NLO) properties. medmedchem.commedmedchem.com These materials interact with intense light in a nonlinear fashion, which can lead to phenomena like frequency doubling (second-harmonic generation) and third-harmonic generation. researchgate.net

Computational chemistry plays a vital role in the prediction and understanding of NLO properties. researchgate.netmedmedchem.com By calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), researchers can estimate the NLO response of a molecule. mdpi.comdiva-portal.org DFT calculations are often used for this purpose. medmedchem.comresearchgate.net

The design of molecules with large hyperpolarizabilities is a key goal in materials science for applications in optoelectronics and photonics. researchgate.netrsc.org Theoretical studies can guide the synthesis of novel this compound derivatives with enhanced NLO properties by suggesting modifications to the molecular structure that would increase intramolecular charge transfer and π-conjugation. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isatin |

| 1H-indole-2,3-dione |

| 5-fluoro-isatin-3-(N-benzylthiosemicarbazone) |

| N-acetylisatin |

| 1-acetyl-1H-indole-2,3-dione |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione |

| 2-(2-aminophenyl)-2-oxoacetic acid |

| Sarcosine |

| Menthyl cinnamate |

| Thiazolyl-coumarin derivatives |

| Isatin-thiazole based molecular hybrids |

| Thiazole-isatin-1,2,3-triazole hybrids |

| 3-((3,5-dimethylphenyl)imino)-1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one |

| Isatylidene malononitriles |

| Isatin hydrazones |

| 2-aminobenzoates |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine benzenesulfonamide (B165840) derivatives |

| 3-acetylindole |

| Indole-3-acetamide |

| 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives |

| 5-aminouracil |

| 1,3,5-triazine-hydrazone derivatives |

| 3-hydrazono and 3-phenylhydrazono isatin derivatives |

Exploration of Biological and Pharmacological Research Applications Mechanistic and Target Oriented Studies

Investigation of Molecular Targets and Pathways of Acetylated Indoline-2,3-diones

The biological activity of acetylated indoline-2,3-diones, including 7-Acetylindoline-2,3-dione, stems from their interaction with a variety of molecular targets and pathways. These compounds can act as electrophiles, enabling them to participate in nucleophilic substitution reactions and undergo redox reactions, thereby influencing cellular redox states and signaling pathways. The specific molecular targets are diverse and context-dependent, ranging from microbial resistance mechanisms to enzymes implicated in major diseases. smolecule.com

For instance, derivatives of the parent compound, isatin (B1672199) (1H-indole-2,3-dione), are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netrjppd.org This broad activity profile suggests that these compounds interact with multiple biochemical pathways. In the realm of neurodegenerative diseases, a derivative, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione, has shown potent acetylcholinesterase inhibitory activity, a key target in Alzheimer's disease treatment. nih.govresearchgate.netnih.gov This particular compound is believed to bind effectively to the enzyme, leading to its notable pharmacological effect. rsc.org

Furthermore, research has pointed towards the potential of these compounds to inhibit tubulin polymerization, a critical process in cell division, making them candidates for anticancer therapies. researchgate.netnih.gov The interaction with tubulin can lead to cell cycle arrest and apoptosis. researchgate.net Computational studies have also been employed to identify and validate potential molecular targets, such as the main protease of SARS-CoV-2, indicating a possible role in antiviral drug development. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological functions of acetylated indoline-2,3-diones. These studies systematically modify the chemical structure of the parent compound to understand how these changes affect its biological activity, a fundamental concept in medicinal chemistry. The core isatin scaffold, with its reactive keto groups, provides a versatile platform for such modifications.

The introduction of different substituents at various positions on the indoline-2,3-dione ring system significantly influences the compound's properties and biological activity. For example, the addition of an acetyl group at the N-1 position and a bromine atom at the 5-position enhances the antimicrobial and antituberculosis properties compared to the unsubstituted isatin. smolecule.com The nature and position of substituents can impact steric and electronic effects, which in turn affect the compound's interaction with its molecular target.

In the context of acetylcholinesterase inhibition, SAR studies have revealed that an acetamido spacer is important for activity. researchgate.net The replacement of the indanone moiety of the well-known drug donepezil (B133215) with an indoline-2,3-dione scaffold, coupled with a 2-fluorobenzyl substitution, resulted in a compound with greater inhibitory activity. rsc.org These findings underscore the importance of systematic structural modifications in designing more potent and selective therapeutic agents.

Mechanistic Research on Enzyme Inhibition (e.g., α-glucosidase, α-amylase, acetylcholinesterase, COX-2)

Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes as they are involved in carbohydrate digestion and glucose absorption. isciii.esnih.gov Inhibition of these enzymes can help control postprandial hyperglycemia. mdpi.com Studies have shown that certain indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives exhibit significant inhibitory activity against both α-glucosidase and α-amylase, with some compounds showing even better potential than the standard drug, acarbose. nih.gov For example, specific synthesized compounds displayed IC50 values for α-glucosidase and α-amylase inhibition that were superior to acarbose. nih.gov One study reported a competitive inhibitor of both enzymes with IC50 values of 18.52 µM for α-glucosidase and 20.25 µM for α-amylase. medchemexpress.com

Acetylcholinesterase (AChE) Inhibition: As a key enzyme in the breakdown of the neurotransmitter acetylcholine, AChE is a major target in the treatment of Alzheimer's disease. nih.gov Several new indole (B1671886) derivatives have been synthesized and evaluated as AChE inhibitors, with some showing potent activity compared to the standard drug, donepezil. nih.govresearchgate.net The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a particularly potent inhibitor. nih.govnih.gov Kinetic and molecular modeling studies suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. rsc.org

Cyclooxygenase-2 (COX-2) Inhibition: Some indole derivatives have been investigated for their anti-inflammatory activity, which is often mediated through the inhibition of COX enzymes. researchgate.net Docking studies of certain active compounds into the active site of the COX-2 enzyme have been performed to understand their binding mode and support their observed anti-inflammatory effects. researchgate.net

| Enzyme | Derivative Type | Key Findings |

| α-Glucosidase | Indoline-2,3-dione-based benzene sulfonamides | Potent inhibition, with some compounds having lower IC50 values than acarbose. nih.gov |

| α-Amylase | Indoline-2,3-dione-based benzene sulfonamides | Significant inhibition, with some compounds showing better or comparable activity to acarbose. nih.gov |

| Acetylcholinesterase | 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione | More potent inhibitor than donepezil. nih.govnih.gov |

| COX-2 | 1-substitutedindole-2,3-dione-2-thiosemicarbazones | Docking studies suggest binding to the active site, correlating with anti-inflammatory activity. researchgate.net |

Studies on Cellular Processes and Pathways (e.g., tubulin polymerization, apoptosis)

The investigation of this compound and its derivatives has extended to their effects on fundamental cellular processes, particularly those relevant to cancer biology.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an important target for anticancer drugs. researchgate.net Interfering with microtubule dynamics by inhibiting tubulin polymerization can lead to mitotic arrest and ultimately cell death. nih.gov Several indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. researchgate.net For example, arylthioindole (ATI) derivatives are potent inhibitors that bind to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of cancer cell growth and the induction of apoptosis. nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Derivatives of isatin have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Mechanistic studies have revealed that the inhibition of tubulin polymerization by certain indole derivatives can disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Furthermore, some 7-azaindole (B17877) derivatives, which are analogues of cytokinins, have been shown to exhibit cytotoxic activity on human myeloblastic leukemia cells, indicating their potential to induce apoptosis. nih.gov

Computational Approaches in Ligand Design and Target Identification (e.g., molecular docking simulations)

Computational methods, particularly molecular docking simulations, have become indispensable tools in the study of this compound and its derivatives. These approaches facilitate the prediction of binding affinities and interaction modes between a ligand (the compound) and a target protein, thereby guiding rational drug design and saving significant time and resources. nih.gov

Molecular docking has been extensively used to investigate the interactions of these compounds with various biological targets. For instance, docking studies have been employed to understand the binding of indoline-2,3-dione derivatives to the active sites of α-glucosidase and α-amylase, providing insights into their inhibitory mechanisms. nih.gov Similarly, the binding modes of acetylcholinesterase inhibitors have been elucidated through docking, revealing key interactions with amino acid residues within the enzyme's active site. rsc.org

These computational techniques have also been instrumental in identifying new potential targets. For example, molecular docking was used to screen for compounds with good binding affinity against the main protease of SARS-CoV-2, suggesting a potential antiviral application. derpharmachemica.com In cancer research, docking studies have helped to confirm the binding of indole derivatives to the colchicine binding site of tubulin, supporting their role as tubulin polymerization inhibitors. researchgate.net The binding energies calculated from docking simulations often correlate well with experimentally observed biological activities, validating the utility of these in silico methods in drug discovery. nih.gov

| Computational Technique | Application | Key Insights |

| Molecular Docking | Investigating enzyme inhibition (α-glucosidase, α-amylase, AChE) | Predicted binding modes and key interactions with active site residues. rsc.orgnih.gov |

| Molecular Docking | Target identification (SARS-CoV-2 main protease) | Identified potential antiviral candidates with good binding affinity. derpharmachemica.com |

| Molecular Docking | Validating mechanism of action (Tubulin polymerization) | Confirmed binding to the colchicine site of tubulin. researchgate.net |

| Energy Minimization | Ligand preparation for docking | Optimized ligand conformations for more accurate binding predictions. walisongo.ac.id |

Future Research Directions and Translational Perspectives

Advancements in Regioselective Synthesis of Specific Isomers (e.g., 7-Acetylindoline-2,3-dione)

The synthesis of isatin (B1672199) derivatives with specific substitution patterns is crucial for developing compounds with desired properties. Traditional methods for isatin synthesis include the Sandmeyer, Stolle, Martinet, and Gassman procedures. thieme-connect.compnrjournal.com However, achieving regioselectivity, particularly for substitutions on the benzene (B151609) ring of the indole (B1671886) nucleus, can be challenging.

Future research will likely focus on developing novel, efficient, and highly regioselective synthetic routes to produce this compound. This could involve the adaptation and optimization of existing methods. For instance, the Sandmeyer isatin synthesis, which involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by cyclization in acid, is a foundational method that could be refined for 7-acetyl substitution. nih.govpnrjournal.com A modified aniline-to-isatin route that bypasses some of the issues of the classical Sandmeyer synthesis has been shown to be effective for producing various substituted isatins. nih.gov

Another promising approach is the directed ortho-metalation of N-protected anilines. This strategy offers high regioselectivity for the synthesis of 4-substituted isatins from meta-substituted anilines and could potentially be adapted for the synthesis of 7-substituted isomers like this compound. scielo.br

Furthermore, a multi-step transformation of N-acetylindoline via a classical Sandmeyer reaction has been reported for the preparation of a related compound, 7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dione, indicating a potential pathway to the target molecule. jomardpublishing.com The development of one-pot synthesis methodologies will also be a key area of advancement, aiming to improve efficiency and reduce waste.

Table 1: Established Synthetic Methods for Isatin Derivatives

| Method | Description | Potential for this compound Synthesis |

| Sandmeyer Process | Cyclization of an isonitrosoacetanilide, formed from an aniline, chloral hydrate, and hydroxylamine. nih.govpnrjournal.com | Applicable if the corresponding 3-aminoacetophenone is used as a starting material. |

| Stolle Synthesis | Cyclization of a chlorooxalylanilide, formed from an aniline and oxalyl chloride, using a Lewis acid. pnrjournal.combiomedres.us | Potentially effective for synthesizing 7-substituted isatins. |

| Martinet Procedure | Reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate, followed by oxidative decarboxylation. pnrjournal.com | Applicable to various substituted anilines, suggesting feasibility. |

| Gassman Procedure | Formation and subsequent oxidation of an intermediate 3-methylthio-2-oxindole. scielo.br | A general procedure that can be applied to N-alkylanilines and may be adaptable. |

| Directed ortho-Metalation | Regioselective metalation of N-protected anilines followed by reaction with an electrophile and cyclization. scielo.br | Offers high regioselectivity, which is advantageous for specific isomer synthesis. |

Novel Derivatization Strategies for Enhanced Selectivity and Potency

Once this compound is synthesized, further derivatization can be explored to enhance its biological selectivity and potency. The isatin scaffold offers multiple reactive sites for modification, including the C3-carbonyl group, the N1-amino group, and the acetyl group at the C7 position. calstate.edu

Future research will likely focus on creating libraries of derivatives by modifying these key positions. For instance, condensation reactions at the C3-carbonyl group with various amines, hydrazines, and hydroxylamine can yield a diverse range of Schiff bases, hydrazones, and oximes. tandfonline.com Studies on other isatins have shown that substitutions at the C3 and C5 positions can significantly influence biological activity. nih.gov It has also been noted that halogenation at the C7 position can improve the inhibitory potency of isatin derivatives. calstate.edu

The N1 position can be alkylated or acylated to introduce different functional groups, which can modulate the compound's lipophilicity and pharmacokinetic properties. mdpi.comacs.org The acetyl group at C7 also presents opportunities for modification, such as reduction to an alcohol or conversion to other functional groups, to probe structure-activity relationships (SAR).

Table 2: Potential Derivatization Sites on this compound

| Position | Type of Reaction | Potential Outcome |

| C3-Carbonyl | Condensation with amines/hydrazines | Generation of Schiff bases and hydrazones with diverse biological activities. |

| N1-Amine | Alkylation/Acylation | Modification of physicochemical properties like solubility and membrane permeability. |

| C7-Acetyl | Reduction/Oxidation/Substitution | Exploration of the role of this specific substituent in biological activity. |

| Aromatic Ring | Further Substitution | Introduction of additional functional groups to fine-tune electronic and steric properties. |

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental techniques is becoming increasingly vital in modern drug discovery and materials science. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological targets, thereby guiding synthetic efforts and experimental screening.

Future research should employ methods like Density Functional Theory (DFT) to predict the stability, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of this compound and its derivatives. dergipark.org.trdergipark.org.tr These calculations can help in understanding the reactive sites for both nucleophilic and electrophilic attacks. dergipark.org.tr

Molecular docking studies can be used to predict the binding modes of these compounds with various biological targets, such as kinases and other enzymes. mdpi.com This in silico screening can prioritize the synthesis of derivatives with the highest predicted affinity and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized derivatives to build models that correlate structural features with biological activity, aiding in the design of more potent compounds. mdpi.com

These computational predictions would then be validated through experimental assays, creating a feedback loop that accelerates the discovery process. High-throughput screening (HTS) of the synthesized compound library against various biological targets can rapidly identify promising candidates for further development.

Expanding Applications in Chemical Biology and Materials Science

The versatile structure of isatin derivatives suggests that this compound could have applications beyond traditional medicinal chemistry, extending into chemical biology and materials science.

In chemical biology, isatin-based compounds can be developed as chemical probes to study biological processes. For example, they can be designed as inhibitors for specific enzymes to elucidate their roles in cellular pathways. researchgate.net The acetyl group at the C7 position could be functionalized with reporter tags, such as fluorophores or biotin, to facilitate the visualization and isolation of protein targets.

In materials science, indoline (B122111) derivatives are being explored for their potential semiconductor properties. solubilityofthings.com The donor-acceptor nature of the indoloquinoxaline system, which can be synthesized from isatins, imparts high thermostability, making them suitable for optoelectronic devices and excitonic solar cells. jomardpublishing.com The unique electronic properties of this compound could be harnessed in the development of novel organic electronic materials. Additionally, the isatin scaffold is used in the formulation of dyes and pigments, and the specific substitution pattern of this compound may lead to new colorimetric properties. acs.org

Q & A

Q. How can researchers optimize the synthesis of 7-Acetylindoline-2,3-dione using factorial design principles?

Methodological Answer: Synthesis optimization requires systematic manipulation of variables such as temperature, solvent polarity, catalyst loading, and reaction time. A 2<sup>k</sup> factorial design (where k = number of variables) can identify critical factors influencing yield and purity . For example:

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Purification strategies depend on the compound’s solubility and polarity:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .

- Recrystallization : Select solvents like ethanol or acetone based on solubility tests to maximize crystal purity .

- HPLC-Prep : Employ reverse-phase C18 columns for high-purity isolation, particularly for analytical standards .

Validate purity via melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks to confirm the acetyl group (δ ~2.5 ppm in <sup>1</sup>H NMR) and diketone backbone (δ ~170-180 ppm in <sup>13</sup>C NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns to rule out impurities .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and aromatic C-H bending .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent dielectric constant) to infer transition states .

- Isotopic Labeling : Use <sup>18</sup>O-labeled diketones to track oxygen exchange in hydrolysis pathways .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy profiles and identify intermediates .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Develop regression models linking substituent electronegativity to IC50 values .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioassay results)?

Methodological Answer:

- Statistical Validation : Apply Student’s t-test or Mann-Whitney U-test to assess significance of outliers .

- Control Experiments : Replicate assays with standardized cell lines/pH conditions to isolate confounding variables .

- Meta-Analysis : Compare datasets across literature to identify trends masked by experimental variability .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound analogs?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the indoline ring and acetyl group .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) across derivatives .

- Cluster Analysis : Group compounds by bioactivity profiles using PCA or hierarchical clustering .

Q. How can scale-up challenges for this compound synthesis be addressed using chemical engineering principles?

Methodological Answer:

- Process Simulation : Use Aspen Plus to model heat transfer and mixing efficiency in batch reactors .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and design space for FDA compliance .

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste during scale-up .

Q. What strategies validate computational predictions of this compound’s physicochemical properties?

Methodological Answer:

- Experimental Cross-Checking : Compare predicted logP (e.g., ChemAxon) with shake-flask measurements .

- Thermogravimetric Analysis (TGA) : Validate thermal stability predictions against decomposition profiles .

- Solubility Testing : Use UV-Vis spectroscopy to confirm in silico solubility forecasts in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.